molecular formula C15H18N2OS B11365013 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11365013
M. Wt: 274.4 g/mol
InChI Key: HWLFHRASLXGFMX-UHFFFAOYSA-N
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Description

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thiazole ring, a methylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring and the methylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamide: A simpler amide with similar structural features.

    4-methylphenylthiazole: Contains the thiazole ring and methylphenyl group.

    N-methylpropanamide: Another amide with a different substitution pattern.

Uniqueness

What sets 2-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

2-methyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C15H18N2OS/c1-10(2)14(18)16-8-13-9-19-15(17-13)12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,16,18)

InChI Key

HWLFHRASLXGFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C)C

Origin of Product

United States

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